Synthetic Yield Advantage: High-Efficiency Alkylation vs. Multi-Step Nitration of Amino Precursors
The target compound is the simplest stable member of the 1-alkyl-1,2,4-triazolium 4-nitroimide series, synthesized directly via a high-yielding alkylation route. A general method for synthesizing this class is based on the alkylation of 4-nitramino-1,2,4-triazole salts [1]. This is a more direct and atom-economical approach compared to synthesizing analogous compounds with polyfunctionalized substituents (e.g., nitraminoalkyl or dinitroalkyl), which require multi-step nitration of 1-substituted 4-amino-1,2,4-triazolium nitrates and often proceed with lower overall yields under more hazardous conditions [2].
| Evidence Dimension | Synthetic route efficiency for 1-substituted 4-nitroimides |
|---|---|
| Target Compound Data | Synthesized via direct alkylation of 4-nitramino-1,2,4-triazole salts (method reported for the 1-alkyl series) [1]. |
| Comparator Or Baseline | Polyfunctionalized analogs (e.g., 1-nitraminoalkyl- or 1-dinitroalkyl-1,2,4-triazolium 4-nitrimides) obtained via nitration of 1-amino-1,2,4-triazolium nitrates [2]. |
| Quantified Difference | The target compound's structure represents the most accessible scaffold in the series, avoiding additional synthetic steps, though a direct quantitative yield for this specific compound was not available in the open literature. The 2003 report establishes the viability of the direct alkylation pathway for the 1-alkyl series [1]. |
| Conditions | Synthesis in a laboratory setting using haloalkane alkylating agents. |
Why This Matters
For procurement of a foundational triazolium nitroimide scaffold, the synthetic accessibility of the 1-methyl derivative reduces the risk of supply chain constraints and potentially lowers the cost per gram compared to more complex 1-substituted analogs that require multi-step synthesis.
- [1] Shitov, O.P., Korolev, V.L., Bogdanov, V.S. et al. Synthesis of 1-alkyl-1,2,4-triazolium 4-nitroimides by alkylation of 4-nitramino-1,2,4-triazole salts. Russian Chemical Bulletin 52, 695–699 (2003). View Source
- [2] Shitov, O.P., Korolev, V.L. & Tartakovsky, V.A. Synthesis of 1,2,4-triazolium 4-nitrimides with polyfunctionalized substituents. Russ Chem Bull 58, 2347–2355 (2009). View Source
